molecular formula C14H17N5O2S B11085859 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11085859
M. Wt: 319.38 g/mol
InChI Key: SQQIQMHWGPJAIQ-UHFFFAOYSA-N
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Description

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tetrazole ring, a hydroxyphenyl group, and a piperidine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. The hydroxyphenyl group is then introduced through a substitution reaction, followed by the attachment of the piperidine ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted piperidine derivatives from nucleophilic substitution.

Scientific Research Applications

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and selectivity. The piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
  • 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
  • 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(azepan-1-yl)ethanone

Uniqueness

What sets 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its solubility and bioavailability, making it a more attractive candidate for drug development and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H17N5O2S/c20-12-6-4-5-11(9-12)19-14(15-16-17-19)22-10-13(21)18-7-2-1-3-8-18/h4-6,9,20H,1-3,7-8,10H2

InChI Key

SQQIQMHWGPJAIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC(=CC=C3)O

Origin of Product

United States

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